An In-depth Technical Guide to 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine
An In-depth Technical Guide to 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine
This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthetic methodologies for 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine, a compound of interest for researchers in medicinal chemistry and drug development.
Chemical Structure and Properties
4-((2-Chloropyridin-3-yl)sulfonyl)morpholine is a heterocyclic compound featuring a morpholine ring linked via a sulfonamide bridge to a 2-chloropyridine moiety. The core structure consists of a saturated morpholine ring, which is recognized as a valuable pharmacophore in drug design due to its favorable pharmacokinetic properties.[1][2] This is attached to a sulfonyl group at the 3-position of a pyridine ring, which is substituted with a chlorine atom at the 2-position.
The molecular formula for this compound is C9H11ClN2O3S.[3][4] Its structure combines the features of a substituted pyridine, a sulfonamide, and a morpholine, making it a subject of interest for exploring potential biological activities.
A summary of the key quantitative data for 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine is presented below.
| Property | Value | Reference |
| CAS Number | 60597-72-0 | [3][4] |
| Molecular Formula | C9H11ClN2O3S | [3][4] |
| Molecular Weight | 262.71 g/mol | [3][4] |
| Synonyms | 4-[(2-Chloropyridin-3-yl)sulphonyl]morpholine | [4] |
Plausible Synthetic Routes and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine are not extensively documented in publicly available literature, a logical synthetic pathway can be proposed based on established chemical reactions for analogous compounds. The formation of sulfonamides from sulfonyl chlorides and amines is a standard and robust reaction in organic synthesis.
A probable and efficient method involves the reaction of 2-chloropyridine-3-sulfonyl chloride with morpholine. This type of nucleophilic substitution reaction is a common strategy for creating sulfonamide linkages.
This protocol outlines a plausible method for the synthesis of the title compound.
Objective: To synthesize 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine from 2-chloropyridine-3-sulfonyl chloride and morpholine.
Materials:
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2-chloropyridine-3-sulfonyl chloride
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Morpholine
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A suitable organic base (e.g., Triethylamine, Pyridine, or Diisopropylethylamine)
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An inert aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
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Purification apparatus (e.g., column chromatography system with silica gel)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyridine-3-sulfonyl chloride (1.0 equivalent) in an appropriate volume of dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Base and Nucleophile: To the stirred solution, add triethylamine (1.2 equivalents). Subsequently, add morpholine (1.1 equivalents) dropwise at a controlled temperature, typically 0 °C, to manage any exothermic reaction.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a period of 4 to 12 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) until the starting material (sulfonyl chloride) is consumed.
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Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine.
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Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine.
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Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Visualizations
The following diagram illustrates the two-dimensional chemical structure of the molecule.





